4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide
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Overview
Description
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with 4-bromo-benzylidene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures.
Hydrazide Derivatives: Compounds containing the hydrazide functional group.
Uniqueness
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide is unique due to its specific combination of the indazole core and the 4-bromo-benzylidene hydrazide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H15BrN4O |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9- |
InChI Key |
SLFDXBVSQBPXOA-MFOYZWKCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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